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Introduction
Nispomeben (formerly NRD.E1) is an investigational, orally active, small-molecule, non-opioid

analgesic being developed by Novaremed AG. It is currently in clinical development for the

treatment of painful diabetic peripheral neuropathy (PDPN), a condition with significant unmet

medical need. The U.S. Food and Drug Administration (FDA) has granted Fast Track

designation to Nispomeben for this indication. This document provides a comprehensive

technical overview of the discovery and development of Nispomeben, summarizing available

preclinical and clinical data, outlining key experimental methodologies, and visualizing its

proposed mechanism of action.

Discovery and Preclinical Development
Nispomeben was identified as a novel chemical entity with potential analgesic properties.

Preclinical studies have demonstrated its efficacy in multiple rodent models of neuropathic and

acute pain, including the streptozotocin-induced diabetic neuropathy model and the Chung

spinal nerve ligation model.[1] A key finding from preclinical investigations is that

Nispomeben's mechanism of action does not involve interaction with opioid receptors or other

common pain-related targets such as serotonin, GABA, NMDA, or cannabinoid receptors, nor

does it appear to modulate sodium or calcium channels.[2][3]
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The analgesic effect of Nispomeben is hypothesized to be mediated through the modulation of

Lyn tyrosine kinase phosphorylation.[1][4] Lyn, a member of the Src family of kinases, has been

identified as a critical component in the signaling cascade that leads to neuropathic pain.[1][2]

Specifically, nerve injury leads to the activation of Lyn kinase in spinal microglia.[2] This

activation is a crucial step for the upregulation of the P2X4 receptor, an ionotropic ATP

receptor, on the surface of microglia.[2][5][6] The upregulation and subsequent activation of

P2X4 receptors are known to be pivotal in the pathogenesis of tactile allodynia, a hallmark of

neuropathic pain.[5][6] By modulating Lyn kinase phosphorylation, Nispomeben is thought to

interfere with this signaling pathway, thereby preventing the P2X4 receptor upregulation and

mitigating neuropathic pain.[4]
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Caption: Proposed mechanism of action of Nispomeben in mitigating neuropathic pain.

Preclinical Efficacy
While specific quantitative data such as the half-maximal inhibitory concentration (IC50) of

Nispomeben against Lyn kinase and detailed dose-response data from animal models are not

publicly available, published literature states that Nispomeben has shown dose-dependent

anti-nociceptive effects in rodent models of streptozotocin‐induced diabetic neuropathy and

Chung's spinal nerve ligation.[1]
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Nispomeben has progressed through Phase 1 and Phase 2a clinical trials. A Phase 2b clinical

trial has recently completed patient visits, with topline data anticipated in November 2025.[7]

Pharmacokinetics
Three Phase 1 studies in healthy male volunteers assessed the pharmacokinetics of

Nispomeben. These studies included single ascending dose (300-1200 mg), multiple-dose

(300 mg once daily for five days), and food-effect (40 mg) designs. The key pharmacokinetic

findings are summarized below.[8][9]

Table 1: Summary of Phase 1 Pharmacokinetic Properties of Nispomeben

Parameter Observation

Absorption Rapid and dose-dependent.

Food Effect
Administration with food resulted in a small

increase in peak exposure.

Accumulation
No relevant accumulation was observed after

once-daily administration.

Elimination
Primarily eliminated via metabolization

(glucuronidation).

Note: Specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from

these studies are not detailed in the available publications.

Clinical Efficacy and Safety
A Phase 2a, randomized, double-blind, placebo-controlled, dose-finding, proof-of-concept study

(NCT02345291) was conducted in 88 patients with moderate to severe PDPN. Patients

received Nispomeben at doses of 10 mg, 40 mg, or 150 mg per day, or placebo, for a duration

of three weeks.[4][10]

Table 2: Key Efficacy Results from the Phase 2a Study of Nispomeben in PDPN
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Treatment Group
Placebo-Corrected Change
in Weekly Mean NRS Pain
Score from Baseline

p-value

40 mg/day -0.82 0.034

150 mg/day -0.66 0.061

NRS: Numerical Rating Scale. The pre-specified p-value for statistical significance, adjusted for

multiplicity, was p = 0.016, which was not met.[10]

Post-hoc analyses and assessments of secondary endpoints, including responder rates and

the Short-form McGill Pain Questionnaire, were consistent with the primary findings, showing a

clinically relevant pain reduction.[10]

Nispomeben was well-tolerated in the Phase 2a study. The most frequently reported adverse

event was headache, which occurred more often in the Nispomeben groups than in the

placebo group. No serious, severe, or dose-related adverse events were reported, and there

were no indications of abuse potential, dependence, or withdrawal symptoms.[7][10]

A Phase 2b trial (NCT05480228), sponsored by the NIH HEAL Initiative, has completed

enrollment and patient visits. This 12-week study is evaluating the efficacy and safety of an 80

mg once-daily dose of Nispomeben compared to placebo in 127 patients with PDPN.[7]

Clinical Trial Workflow (Phase 2a - NCT02345291)
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Phase 2a Study Design
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Caption: Workflow of the Phase 2a proof-of-concept study for Nispomeben.

Experimental Protocols
Detailed, specific protocols for the preclinical and clinical studies of Nispomeben have not

been fully disclosed in public literature. However, based on standard methodologies for the

cited experiments, the following general protocols are provided.

In Vitro Lyn Kinase Inhibition Assay (General Protocol)
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A common method to determine the inhibitory activity of a compound against a specific kinase

is a radiometric kinase assay or a luminescence-based assay.

Objective: To determine the IC50 value of Nispomeben against Lyn kinase.

Materials:

Recombinant human Lyn kinase

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

ATP (including radiolabeled [γ-32P]ATP for radiometric assay)

Substrate peptide (a peptide that can be phosphorylated by Lyn kinase)

Nispomeben (serial dilutions)

96-well plates

Phosphocellulose paper (for radiometric assay)

Scintillation counter or luminescence plate reader

Procedure (Radiometric Assay Example):

Prepare a reaction mixture containing kinase buffer, recombinant Lyn kinase, and the

substrate peptide in each well of a 96-well plate.

Add serial dilutions of Nispomeben or vehicle control (DMSO) to the wells.

Initiate the kinase reaction by adding the ATP mixture (containing [γ-32P]ATP).

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60

minutes).

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
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Wash the phosphocellulose paper multiple times to remove unincorporated [γ-32P]ATP.

Measure the amount of incorporated radiolabel in each spot using a scintillation counter.

Calculate the percentage of kinase inhibition for each concentration of Nispomeben relative

to the vehicle control.

Determine the IC50 value by plotting the percent inhibition against the log of the

Nispomeben concentration and fitting the data to a sigmoidal dose-response curve.

Streptozotocin (STZ)-Induced Diabetic Neuropathy
Model in Rodents (General Protocol)
This model is widely used to induce a diabetic state that leads to the development of peripheral

neuropathy.[11][12][13]

Objective: To evaluate the efficacy of Nispomeben in reversing tactile allodynia in a rodent

model of PDPN.

Procedure:

Induction of Diabetes: Administer a single high dose or multiple low doses of streptozotocin

(STZ), dissolved in a suitable buffer (e.g., citrate buffer), via intraperitoneal injection to adult

male rats or mice.

Confirmation of Diabetes: Monitor blood glucose levels periodically. Animals with sustained

hyperglycemia (e.g., >250 mg/dL) are considered diabetic.

Development of Neuropathy: Allow several weeks for the development of neuropathic pain

symptoms.

Baseline Pain Assessment: Measure baseline mechanical sensitivity using von Frey

filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of

increasing force to the plantar surface of the hind paw.

Drug Administration: Administer Nispomeben or vehicle control orally at various doses.
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Post-Dosing Pain Assessment: Measure the PWT at multiple time points after drug

administration.

Data Analysis: Compare the PWT in Nispomeben-treated groups to the vehicle-treated

group to determine the anti-allodynic effect.

Chung Spinal Nerve Ligation (SNL) Model in Rats
(General Protocol)
This is a surgical model that mimics traumatic nerve injury-induced neuropathic pain.[5][6][14]

Objective: To assess the efficacy of Nispomeben in alleviating mechanical allodynia following

peripheral nerve injury.

Procedure:

Surgical Procedure: Under anesthesia, expose the L5 and L6 spinal nerves. Tightly ligate

these nerves with silk suture.

Post-Operative Recovery: Allow the animals to recover from surgery.

Development of Neuropathy: Mechanical allodynia typically develops within a few days and

is maintained for several weeks.

Baseline and Post-Surgical Pain Assessment: Measure the paw withdrawal threshold (PWT)

using von Frey filaments before and after surgery to confirm the development of allodynia.

Drug Administration: Administer Nispomeben or vehicle control orally at various doses.

Post-Dosing Pain Assessment: Measure the PWT at various time points after drug

administration.

Data Analysis: Compare the reversal of allodynia in the Nispomeben-treated groups to the

vehicle-treated group.
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Nispomeben is a promising non-opioid analgesic candidate with a novel mechanism of action

targeting Lyn kinase. Clinical data from Phase 1 and Phase 2a trials have demonstrated a

favorable pharmacokinetic profile and encouraging signals of efficacy and safety in patients

with painful diabetic peripheral neuropathy. The ongoing Phase 2b study will provide more

definitive evidence of its therapeutic potential. Further publication of detailed preclinical and

clinical data will be crucial for a complete understanding of the therapeutic profile of

Nispomeben.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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